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Compound of Interest

Compound Name: Molybdenum(6+) tetracosahydrate

Cat. No.: B087525 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of ammonium

heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), a compound of significant interest in

various fields, including catalysis, materials science, and as a reagent in analytical chemistry.

This document details its crystallographic parameters, atomic coordinates, and the

experimental protocols for its characterization.

Crystal Structure and Properties
Ammonium heptamolybdate tetrahydrate crystallizes in the monoclinic system, belonging to the

space group P2₁/c.[1][2] The crystal structure consists of the heptamolybdate anion,

[Mo₇O₂₄]⁶⁻, six ammonium cations (NH₄⁺), and four water molecules of hydration. The

heptamolybdate anion is a complex polyoxometalate cluster where seven molybdenum atoms

are octahedrally coordinated by oxygen atoms. These octahedra are interconnected through

shared edges and corners.[3]

The fundamental crystallographic data for ammonium heptamolybdate tetrahydrate, as

determined by single-crystal X-ray diffraction, is summarized in the table below. The definitive

refinement of this structure was reported by Evans, Gatehouse, and Leverett in 1975.

Table 1: Crystallographic Data for Ammonium Heptamolybdate Tetrahydrate
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Parameter Value

Chemical Formula (NH₄)₆Mo₇O₂₄·4H₂O

Molar Mass 1235.86 g/mol

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions a = 8.3934(8) Å

b = 36.1703(45) Å

c = 10.4715(11) Å

β = 115.958(8)°

Volume 2859.5 Å³

Z (Formula units per unit cell) 4

Density (calculated) 2.498 g/cm³

Source: Evans, H.T., Jr.; Gatehouse, B. M.; Leverett, P. (1975).[1][2]

While the definitive atomic coordinates are found within the full publication by Evans et al., a

representative set of atomic coordinates from an earlier structural determination by J. H.

Sturdivant (1937) is provided in the Crystallography Open Database (COD) under entry

1010851. It is important to note that the Evans et al. data represents a more recent and

detailed refinement.

Experimental Protocols
Synthesis of Ammonium Heptamolybdate Tetrahydrate
Crystals
A common and straightforward method for the synthesis of ammonium heptamolybdate

tetrahydrate crystals involves the following steps:

Dissolution: Molybdenum trioxide (MoO₃) is dissolved in an excess of aqueous ammonia

(NH₄OH). The reaction should be carried out in a well-ventilated fume hood.
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Evaporation: The resulting solution is left to evaporate at room temperature. As the solution

evaporates, the excess ammonia is driven off.

Crystallization: Six-sided transparent prisms of ammonium heptamolybdate tetrahydrate will

form.[3]

Isolation: The crystals are isolated from the mother liquor by filtration and can be washed

with a small amount of cold deionized water and subsequently dried.

Synthesis Workflow
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Synthesis of Ammonium Heptamolybdate Tetrahydrate.

Single-Crystal X-ray Diffraction (SC-XRD)
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To determine the precise crystal structure and obtain the unit cell parameters and atomic

coordinates, the following general protocol for single-crystal X-ray diffraction can be employed:

Crystal Selection and Mounting: A suitable single crystal of ammonium heptamolybdate

tetrahydrate is selected under a microscope and mounted on a goniometer head.

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data

is collected using Mo-Kα radiation (λ = 0.71073 Å). A series of diffraction patterns are

collected by rotating the crystal.

Data Reduction: The collected diffraction data is processed to determine the unit cell

parameters, space group, and integrated intensities of the reflections.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods and then refined using full-matrix least-squares on F².

Table 2: Typical Single-Crystal X-ray Diffraction Parameters

Parameter Value/Description

Instrument Four-circle single-crystal X-ray diffractometer

X-ray Source Mo-Kα radiation

Temperature 298 K (Room Temperature)

Data Collection Method ω-scans

Structure Solution Direct Methods

Refinement Method Full-matrix least-squares on F²

Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is used to confirm the phase purity of the synthesized material.

Sample Preparation: A small amount of the crystalline powder is gently ground to a fine

powder and mounted on a sample holder.
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Data Collection: The PXRD pattern is recorded using a powder diffractometer, typically with

Cu-Kα radiation.

Data Analysis: The resulting diffractogram is compared with standard diffraction patterns

from databases such as the ICDD (International Centre for Diffraction Data) to confirm the

identity and purity of the compound.

Table 3: Typical Powder X-ray Diffraction Parameters

Parameter Value/Description

Instrument Powder X-ray Diffractometer

X-ray Source Cu-Kα radiation (λ = 1.5406 Å)

Scan Type Continuous scan

Scan Range (2θ) 5° - 80°

Step Size 0.02°

Scan Speed 2°/min

Thermal Analysis (TGA/DTA)
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the

thermal decomposition of ammonium heptamolybdate tetrahydrate.

Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is

placed in an alumina or platinum crucible.

Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., air,

nitrogen, or argon). The change in mass (TGA) and the temperature difference between the

sample and a reference (DTA) are recorded as a function of temperature.

Interpretation: The TGA curve shows mass loss steps corresponding to the loss of water and

ammonia, while the DTA curve indicates whether these processes are endothermic or

exothermic.
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Table 4: Typical Thermal Analysis Parameters

Parameter Value/Description

Instrument Simultaneous TGA/DTA Analyzer

Sample Weight 5-10 mg

Crucible Alumina or Platinum

Atmosphere Air, Nitrogen, or Argon

Gas Flow Rate 20-50 mL/min

Heating Rate 5-20 °C/min

Temperature Range Room Temperature to 600 °C

The thermal decomposition of ammonium heptamolybdate tetrahydrate is a multi-step process.

The initial stages involve the loss of water of hydration, followed by the evolution of ammonia

and water from the decomposition of the ammonium and molybdate ions, ultimately leading to

the formation of molybdenum trioxide (MoO₃).
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Thermal Decomposition Pathway

(NH4)6Mo7O24·4H2O

Loss of H2O

~100-180°C

Loss of NH3 and H2O

~180-300°C

Molybdenum Trioxide (MoO3)

>300°C
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Simplified Thermal Decomposition of Ammonium Heptamolybdate.

Vibrational Spectroscopy (FTIR and Raman)
Fourier-transform infrared (FTIR) and Raman spectroscopy are used to identify the functional

groups present in the compound.

FTIR Spectroscopy:

Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr)

and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR)

accessory.

Analysis: The FTIR spectrum is recorded in the mid-infrared range (typically 4000-400

cm⁻¹).
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Raman Spectroscopy:

Sample Preparation: A small amount of the crystalline sample is placed on a microscope

slide.

Analysis: The Raman spectrum is excited using a laser of a specific wavelength (e.g., 532

nm or 785 nm) and the scattered light is analyzed.

Table 5: Key Vibrational Modes of Ammonium Heptamolybdate Tetrahydrate

Wavenumber (cm⁻¹) Assignment

~3400 O-H stretching (water)

~3200 N-H stretching (ammonium)

~1630 H-O-H bending (water)

~1400 N-H bending (ammonium)

940 - 850 Mo=O terminal stretching

850 - 500 Mo-O-Mo bridging stretching

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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